molecular formula C10H12BrNO3 B8419816 Methyl 2-(5-bromo-3-pyridyloxy)butyrate

Methyl 2-(5-bromo-3-pyridyloxy)butyrate

Cat. No.: B8419816
M. Wt: 274.11 g/mol
InChI Key: KAZWGOFSYPNQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-3-pyridyloxy)butyrate is a chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. The structure incorporates both a bromo-substituted pyridine ring and a butyrate ester chain, making it a valuable intermediate for constructing more complex molecules. Its potential research applications include use in Suzuki-Miyaura cross-coupling reactions, where the bromo group can facilitate the introduction of the pyridyloxy fragment into other molecular architectures. Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in modifying the physicochemical properties of lead compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-3-yl)oxybutanoate

InChI

InChI=1S/C10H12BrNO3/c1-3-9(10(13)14-2)15-8-4-7(11)5-12-6-8/h4-6,9H,3H2,1-2H3

InChI Key

KAZWGOFSYPNQGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)OC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1: 2-Bromo-3-methylpyridine
  • Molecular Formula : C₆H₆BrN
  • Key Features :
    • Bromine at position 2 and methyl group at position 3 of the pyridine ring.
    • Lacks the ester functionality present in the target compound.
  • Implications: The absence of an ester group reduces lipophilicity compared to Methyl 2-(5-bromo-3-pyridyloxy)butyrate. The bromine at position 2 (vs.
Compound 2: 5-Bromo-2-methoxy-3-methylpyridine
  • Molecular Formula: C₇H₇BrNO
  • Key Features :
    • Bromine at position 5 (same as the target compound).
    • Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 3, respectively.
  • Implications :
    • The methoxy group at position 2 introduces electron-donating effects, contrasting with the electron-withdrawing ester group in the target compound.
    • Steric hindrance at position 3 is lower due to the smaller methyl group compared to the bulkier butyrate ester .
Compound 3: 5-Bromo-3-methyl-1-phenylpyrazole
  • Molecular Formula : C₁₀H₉BrN₂
  • Key Features :
    • Bromine at position 5 of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
    • A phenyl group at position 1 and methyl at position 3.
  • Implications: The pyrazole core differs electronically from pyridine, with reduced aromaticity and altered dipole moments.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound* C₁₀H₁₂BrNO₃ ~274.12 (estimated) Br (position 5), butyrate ester (position 3) Pyridine, ester, ether
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (position 2), methyl (position 3) Pyridine
5-Bromo-2-methoxy-3-methylpyridine C₇H₇BrNO 217.04 Br (position 5), methoxy (position 2), methyl (position 3) Pyridine, ether
5-Bromo-3-methyl-1-phenylpyrazole C₁₀H₉BrN₂ 237.10 Br (position 5), phenyl (position 1), methyl (position 3) Pyrazole, aromatic

Research Findings and Implications

Reactivity in Substitution Reactions :

  • Bromine at position 5 (as in the target compound and Compound 2) is less sterically hindered than at position 2 (Compound 1), favoring nucleophilic aromatic substitution .
  • The ester group in the target compound may act as a directing group, influencing regioselectivity in further functionalization.

Lipophilicity and Bioavailability :

  • The butyrate ester in the target compound increases lipophilicity (logP ~2.5 estimated) compared to Compound 1 (logP ~1.8) and Compound 2 (logP ~1.5), enhancing membrane permeability .

Thermal Stability :

  • Pyridine derivatives with electron-withdrawing groups (e.g., bromine, ester) exhibit higher thermal stability than pyrazoles (Compound 3), which are prone to ring-opening under harsh conditions .

Preparation Methods

Direct Bromination Using Bromine

Example : Bromination of 3-hydroxypyridine at the 5-position.

  • Conditions : Acetic anhydride, liquid bromine, and controlled temperatures (20–25°C).

  • Mechanism : Acetylation of the hydroxyl group activates the pyridine ring for electrophilic substitution. Bromine adds preferentially to the para position relative to the acetylated hydroxyl group.

  • Post-Treatment : Hydrolysis with NaOH removes the acetyl group, yielding 5-bromo-3-hydroxypyridine.

Table 1 : Bromination of 3-Hydroxypyridine

StepReagents/ConditionsYield
1Acetic anhydride, Br₂, 20–25°C68% (intermediate)
2NaOH (40%), H₂ON/A

Grignard Reagent-Mediated Bromination

Example : Synthesis of 5-bromopyridine-3-formaldehyde using isopropyl magnesium bromide.

  • Conditions : Tetrahydrofuran (THF), tetramethylethylenediamine (TMEDA) stabilizer, and –15°C.

  • Mechanism : Grignard reagent replaces bromine at the 3-position, followed by quenching with DMF to introduce the aldehyde group.

  • Adaptation : Replace aldehyde-forming reagents with hydroxyl-introducing agents (e.g., water) to yield 5-bromo-3-hydroxypyridine.

Table 2 : Grignard Bromination

StepReagents/ConditionsYield
13,5-Dibromopyridine, Grignard reagent, –15°CN/A
2DMF, THF70–80% (estimated)

Esterification of Pyridine Hydroxyl Groups

The hydroxyl group on 5-bromo-3-hydroxypyridine undergoes esterification to form the butyrate linkage.

Acid-Catalyzed Esterification

Example : Methanol and butyric acid with sulfuric acid catalyst.

  • Conditions : 65–75°C, 3–8 hours.

  • Mechanism : Protonation of the hydroxyl group enhances nucleophilicity, facilitating nucleophilic attack on the carbonyl carbon of butyric acid.

  • Application : React 5-bromo-3-hydroxypyridine with butyric acid and methanol under acid catalysis.

Table 3 : Acid-Catalyzed Esterification

StepReagents/ConditionsYield
1Butyric acid, H₂SO₄, 65–75°C85–90% (estimated)

AlCl₃-Mediated Friedel-Crafts Acylation

Example : Acylation of methyl 5-bromosalicylate with propionyl chloride.

  • Conditions : AlCl₃, 80°C, 7 hours.

  • Mechanism : AlCl₃ polarizes the acyl chloride, enabling electrophilic substitution at the pyridine oxygen.

  • Modification : Replace propionyl chloride with butyryl chloride and adjust reaction time for complete conversion.

Table 4 : AlCl₃-Catalyzed Esterification

StepReagents/ConditionsYield
1Butyryl chloride, AlCl₃, 80°C95.5% (analogous reaction)

Combined Synthetic Routes

Route A: Bromination → Esterification

  • Brominate 3-hydroxypyridine using acetic anhydride and Br₂.

  • Esterify the resulting 5-bromo-3-hydroxypyridine with butyric acid chloride and AlCl₃.

Table 5 : Route A Overview

StepReagents/ConditionsYield
1Ac₂O, Br₂, 20–25°C68%
2Butyryl chloride, AlCl₃, 80°C95.5%

Route B: Grignard Bromination → Esterification

  • Brominate 3,5-dibromopyridine with isopropyl magnesium bromide.

  • Hydrolyze to introduce hydroxyl group.

  • Esterify with butyric acid and H₂SO₄.

Table 6 : Route B Overview

StepReagents/ConditionsYield
1Grignard reagent, –15°CN/A
2H₂O, THFN/A
3Butyric acid, H₂SO₄, 65–75°C85–90%

Challenges and Optimization

  • Regioselectivity : Bromination at the 5-position requires precise control of reaction conditions (e.g., temperature, solvent).

  • Esterification Efficiency : AlCl₃-mediated methods may suffer from side reactions; acid catalysis offers milder conditions.

  • Safety : Handling bromine and AlCl₃ requires strict safety protocols (e.g., fume hoods, protective equipment) .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2-(5-bromo-3-pyridyloxy)butyrate, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 5-bromo-3-hydroxypyridine with methyl 2-bromobutyrate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Key considerations include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of the brominated pyridine precursor .
  • By-product management : Identifying unreacted starting materials or di-substituted by-products using HPLC-MS .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm the pyridyloxy linkage (δ ~6.8–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–175 ppm in ¹³C). Splitting patterns distinguish the butyrate chain .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~289–291 for C₁₀H₁₁BrNO₃⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and C-O-C pyridyl ether (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste. Avoid aqueous washing to prevent environmental release .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, acetonitrile) to balance reactivity and solubility .
  • Catalyst use : Add KI (1–5 mol%) to enhance nucleophilic substitution kinetics .
  • Temperature control : Microwave-assisted synthesis (80–100°C, 30–60 min) reduces side reactions compared to conventional heating .

Q. How can contradictions in NMR data (e.g., unexpected splitting or peak shifts) be resolved?

  • Answer :

  • Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening in the butyrate chain .
  • Solvent-dependent studies : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
  • 2D NMR (COSY, HSQC) : Assign coupling between pyridyl protons and adjacent oxygenated carbons .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states for bromide displacement reactions. Basis sets like B3LYP/6-31G* are suitable for halogenated systems .
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) to guide drug-discovery applications .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Answer :

  • Crystal growth : Slow evaporation of ethyl acetate/hexane mixtures at 4°C promotes nucleation.
  • Data collection : Use SHELXL for refinement of twinned crystals or high-resolution data. ORTEP-3 visualizes thermal ellipsoids to confirm molecular geometry .

Q. How can potential by-products be identified and quantified during synthesis?

  • Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with ESI+ mode to detect di-substituted products (e.g., bis-pyridyloxy derivatives) .
  • GC-MS : Monitor volatile by-products (e.g., methyl bromide) using headspace sampling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.